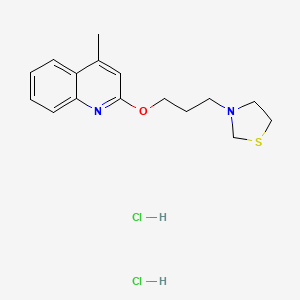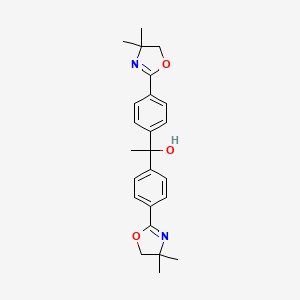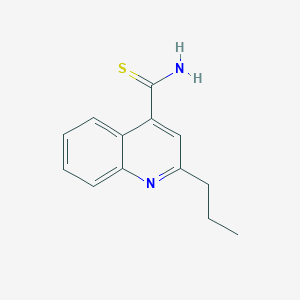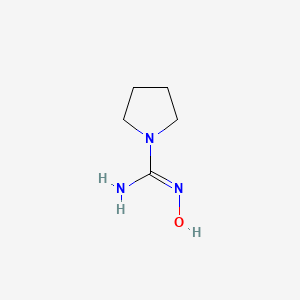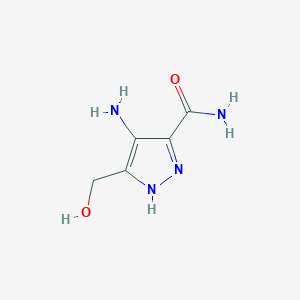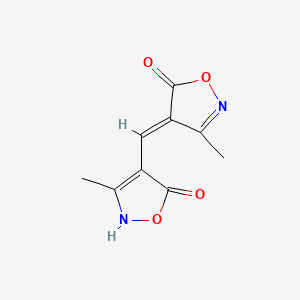
4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two isoxazole rings connected by a methylene bridge and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of the methylene bridge: This step involves the condensation of the two isoxazole rings using a suitable methylene donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The isoxazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoxazole compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of “4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoxazole rings play a crucial role in its binding to enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Isoxazole: The parent compound with a single isoxazole ring.
3-Methylisoxazole: A derivative with a methyl group on the isoxazole ring.
5-Hydroxyisoxazole: A derivative with a hydroxyl group on the isoxazole ring.
Uniqueness
“4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” is unique due to its dual isoxazole rings connected by a methylene bridge and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8N2O4 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC名 |
(4E)-3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O4/c1-4-6(8(12)14-10-4)3-7-5(2)11-15-9(7)13/h3,10H,1-2H3/b7-3+ |
InChIキー |
MQOVAKQJAKULLB-XVNBXDOJSA-N |
異性体SMILES |
CC1=C(C(=O)ON1)/C=C/2\C(=NOC2=O)C |
正規SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
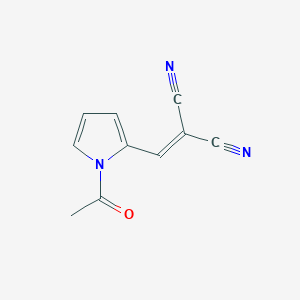
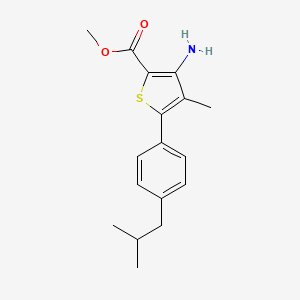
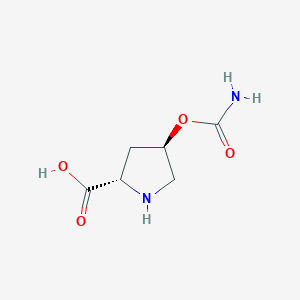

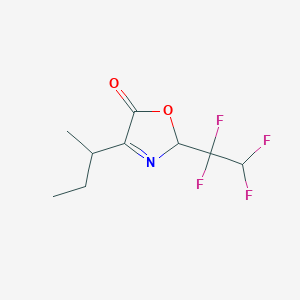
![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
